molecular formula C11H18BClN2O3 B582090 (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride CAS No. 957066-02-3

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B582090
CAS No.: 957066-02-3
M. Wt: 272.536
InChI Key: JULUJZFVUNTJKC-UHFFFAOYSA-N
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Description

“(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H18BClN2O3 . It is a derivative of boronic acid, which is known for its ability to selectively bind with diol-compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H18BClN2O3 . Unfortunately, the specific structural details are not available in the retrieved resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 272.536 .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of boronic acid derivatives, including compounds like (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride, often begin with their synthesis and structural analysis. For instance, amino-3-fluorophenyl boronic acid derivatives have been synthesized from bromo-fluoroanilines, showcasing the methodological groundwork for creating complex boronic acid compounds. These derivatives play a crucial role in the synthesis of biologically active compounds, pharmaceutical agents, and in various synthetic chemistry applications such as Suzuki cross-coupling reactions and Diels-Alder reactions. The X-ray crystal structure of such derivatives provides insights into their potential applications in constructing materials like glucose sensing devices that operate at physiological pH, leveraging the unique properties of boronic acids to interact with diols and saccharides (Das et al., 2003).

Applications in Sensing and Separation Technologies

Boronic acid derivatives are integral in developing sensing and separation technologies due to their affinity for diols, making them suitable for detecting substances like saccharides and glycoproteins. For example, 3-aminophenylboronic acid (3-APBA) has been utilized in creating affinity sensors for bacteria detection through its binding reaction with diol-groups on bacterial cell walls. This approach has implications for water quality analysis and the detection of other cis-diol-containing analytes, offering a cost-effective and time-saving method compared to traditional techniques (Wannapob et al., 2010). Additionally, boronic acid-modified magnetic materials have been developed for the purification of antibodies, leveraging the reversible covalent interactions with glycoproteins, demonstrating the versatility of boronic acids in bioseparation processes (Dhadge et al., 2014).

Polymer and Hydrogel Development

The development of dynamically restructuring hydrogels through reversible crosslinking with phenylboronic acid functionalized spacers illustrates the application of boronic acids in creating responsive materials. These hydrogels can adjust their properties in response to environmental pH changes, making them suitable for various applications, including drug delivery systems and wound healing materials (Piest et al., 2011).

Interaction with Biological Molecules

Studies on the interaction of boronic acids with biological molecules like N-acetylneuraminic acid (Neu5Ac) shed light on their potential for selective recognition of cell-surface glycoconjugates. This selective recognition is vital for developing therapeutic agents and diagnostic tools targeting specific cellular markers (Otsuka et al., 2003).

Safety and Hazards

The safety data sheet for this compound advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . In case of exposure, it is recommended to consult a physician .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

Properties

IUPAC Name

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULUJZFVUNTJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674324
Record name [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-02-3
Record name [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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